Octadienoic acid

Description

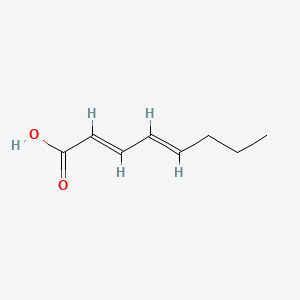

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-octa-2,4-dienoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h4-7H,2-3H2,1H3,(H,9,10)/b5-4+,7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGIOJSVUOCUMC-YTXTXJHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346940 | |

| Record name | (2E,4E)-2,4-Octadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83615-26-3, 22329-75-5 | |

| Record name | Octadienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083615263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022329755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E,4E)-2,4-Octadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTADIENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV8D1P4247 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways of Octadienoic Acids

Precursors and Substrates in Octadienoic Acid Biosynthesis

Octadienoic acids are primarily synthesized from C18 PUFAs. The position and configuration of the double bonds in the precursor fatty acid dictate the potential sites for enzymatic oxygenation and the resulting this compound isomers.

Linoleic Acid (LA) as a Primary Substrate

Linoleic acid (LA), an omega-6 fatty acid with double bonds at the 9th and 12th carbon positions (18:2, cis-9, cis-12), is a major precursor for the biosynthesis of certain this compound isomers, particularly hydroxyoctadecadienoic acids (HODEs). wikipedia.org LOX enzymes can act on LA to form hydroperoxy-octadecadienoic acids (HpODEs), which are then converted to HODEs.

α-Linolenic Acid (ALA) as a Primary Substrate

Alpha-linolenic acid (ALA) is an omega-3 fatty acid with double bonds at the 9th, 12th, and 15th carbon positions (18:3, cis-9, cis-12, cis-15). flybase.org While ALA is a tri-unsaturated fatty acid, it serves as a substrate for LOX enzymes, leading to the formation of oxygenated derivatives that are structurally related to octadienoic acids, specifically hydroperoxy-octadecatrienoic acids (HpOTEs) and their corresponding hydroxy-octadecatrienoic acids (HOTEs). These compounds retain the 18-carbon backbone and can be considered within the broader context of oxygenated C18 fatty acids derived from common precursors.

Other Polyunsaturated Fatty Acid (PUFA) Substrates

Beyond LA and ALA, other PUFAs can potentially serve as substrates for enzymatic oxygenation, leading to the formation of various oxygenated fatty acids, including those with an 18-carbon chain and two double bonds (this compound derivatives). The specific products formed depend on the structure of the PUFA and the specificity of the enzymes involved. For instance, microbial bioconversion studies have shown that various microorganisms can convert different PUFAs into oxygenated fatty acids. nhri.org.tw

Enzymatic Formation of this compound Isomers

The enzymatic formation of this compound isomers is predominantly catalyzed by lipoxygenase enzymes.

Lipoxygenase (LOX) PathwaysLipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the hydroperoxidation of polyunsaturated fatty acids. This reaction involves the insertion of molecular oxygen into a methylene-interrupted double bond system, leading to the formation of fatty acid hydroperoxides. These hydroperoxides are the primary, unstable products that can be further metabolized into a variety of other compounds, including hydroxy fatty acids (like HODEs and HOTEs), epoxy fatty acids, and other oxylipins.nih.gov

9-Lipoxygenase (9-LOX) and 13-Lipoxygenase (13-LOX) Activities

In plants and some other organisms, two major types of LOX enzymes are involved in the oxygenation of C18 PUFAs: 9-lipoxygenase (9-LOX) and 13-lipoxygenase (13-LOX). These enzymes are distinguished by the position at which they introduce the hydroperoxy group on the fatty acid chain.

9-Lipoxygenase (9-LOX): This enzyme catalyzes the insertion of oxygen at the carbon-9 position of the fatty acid. When acting on linoleic acid, 9-LOX produces 9-hydroperoxy-10,12-octadecadienoic acid (9-HpODE). wipo.int From alpha-linolenic acid, 9-LOX produces 9-hydroperoxy-10,12,15-octadecatrienoic acid (9-HpOTE). researchgate.net These hydroperoxides can then be reduced to their corresponding hydroxy derivatives, 9-hydroxy-10,12-octadecadienoic acid (9-HODE) and 9-hydroxy-10,12,15-octadecatrienoic acid (9-HOTE), respectively. nih.gov, nih.gov Studies in maize have shown that 9-LOX activity on linoleic acid leads to the production of 10-oxo-11-phytoenoic acid (10-OPEA), a related oxylipin. pnas.org

13-Lipoxygenase (13-LOX): This enzyme catalyzes the insertion of oxygen at the carbon-13 position of the fatty acid. When acting on linoleic acid, 13-LOX primarily produces 13-hydroperoxy-9,11-octadecadienoic acid (13-HpODE). nih.gov, wipo.int This hydroperoxide is then typically reduced to 13-hydroxy-9,11-octadecadienoic acid (13-HODE). nih.gov, ctdbase.org, cdutcm.edu.cn In the case of alpha-linolenic acid, 13-LOX produces 13-hydroperoxy-9,11,15-octadecatrienoic acid (13-HpOTE), which can be converted to 13-hydroxy-9,11,15-octadecatrienoic acid (13-HOTE). nih.gov, nih.gov

The activity of 9-LOX and 13-LOX can be influenced by factors such as pH and the presence of other molecules. For example, soybean lipoxygenase-1, a 13-LOX, can also form 9-HpODE from linoleic acid in a pH-dependent manner, with higher proportions of 9-HpODE formed at lower pH values. nih.gov

The initial hydroperoxy products formed by LOX enzymes are often further metabolized by other enzymes in the oxylipin pathway, leading to a diverse array of oxygenated fatty acids with various biological activities.

Here is a summary of the primary substrates and products discussed:

| Substrate | Enzyme Type | Primary Hydroperoxy Product | Corresponding Hydroxy Product |

| Linoleic Acid | 9-LOX | 9-Hydroperoxy-10,12-octadecadienoic acid | 9-Hydroxy-10,12-octadecadienoic acid |

| Linoleic Acid | 13-LOX | 13-Hydroperoxy-9,11-octadecadienoic acid | 13-Hydroxy-9,11-octadecadienoic acid |

| α-Linolenic Acid | 9-LOX | 9-Hydroperoxy-10,12,15-octadecatrienoic acid | 9-Hydroxy-10,12,15-octadecatrienoic acid |

| α-Linolenic Acid | 13-LOX | 13-Hydroperoxy-9,11,15-octadecatrienoic acid | 13-Hydroxy-9,11,15-octadecatrienoic acid |

Hydroperoxide Intermediates (e.g., 13-LS-hydroperoxy-9,11-octadecadienoic acid)

Lipoxygenases (LOXs) play a crucial role in initiating the enzymatic biosynthesis of octadienoic acids by introducing molecular oxygen into polyunsaturated fatty acids, forming hydroperoxide intermediates. For instance, 13-lipoxygenases acting on linoleic acid can produce 13-hydroperoxy-9,11-octadecadienoic acid (13-HPOD) researchgate.netoup.com. Similarly, 9-lipoxygenases can generate 9-hydroperoxy-10,12-octadecadienoic acid (9-HPOD) from linoleic acid researchgate.net. These hydroperoxides serve as key branch-point intermediates, being further metabolized by various enzymes into a diverse range of oxylipins researchgate.netoup.com. The formation of these hydroperoxides is a primary oxygenation event in the octadecanoid signaling pathway in plants oup.com. Enzymatic oxidation is characterized by determined stereospecificity, with the specific stereoisomers produced depending on the enzyme and substrate involved acs.org.

Allene (B1206475) Oxide Synthase (AOS) Mechanisms and Product Specificity

Allene Oxide Synthase (AOS), a member of the CYP74 family of cytochrome P450 enzymes, catalyzes the dehydration of fatty acid hydroperoxides to form highly reactive allene oxides semanticscholar.org. This is a committed step in the biosynthesis of signaling molecules like jasmonic acid in plants oup.comresearchgate.netnih.gov. For example, AOS converts 13(S)-hydroperoxy-9,11,15-octadecatrienoic acid (13(S)-HPOT) into an unstable epoxide, 12,13(S)-epoxy-9(Z),11,15(Z)-octadecatrienoic acid (12,13-EOT) oup.com.

The product specificity of AOS can vary. While some AOS enzymes, like maize ZmAOS, predominantly produce a single allene oxide isomer (e.g., 10(E)-9,10-EOD from 9-HPOD), others, such as tomato LeAOS3, can produce a mixture of isomers (e.g., a 4:1 mixture of 10(E) and 10(Z) isomers of 9,10-EOD) semanticscholar.org. The unstable allene oxides can undergo spontaneous hydrolysis or be further acted upon by other enzymes like allene oxide cyclase (AOC) semanticscholar.orgoup.com. The specificity in the octadecanoid pathway can result more from the action of downstream enzymes like AOC rather than LOX or AOS themselves oup.com.

Cytochrome P450 (CYP) Catalysis

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases involved in a wide array of metabolic processes, including the biosynthesis of fatty acid derivatives. researchgate.netmdpi.comresearchgate.net. In the context of this compound biosynthesis, certain CYP enzymes, particularly those in the CYP74 family, function as allene oxide synthases or hydroperoxide lyases semanticscholar.orgnih.gov. These enzymes can catalyze reactions such as the epoxidation of double bonds in fatty acids. For example, certain cytochrome P450 enzymes, the CYP epoxygenases, catalyze the oxidation of linoleic acid to epoxide products like its 12,13-epoxide (vernolic acid) and its 9,10-epoxide (coronaric acid) wikipedia.org. CYP enzymes can also be involved in the formation of divinyl ethers from fatty acid hydroperoxides, as seen with etheroleic acid synthase (EC 4.2.1.183), a heme-thiolate protein (P-450) found in plants qmul.ac.uk.

Desaturase and Elongase Activities

Desaturases and elongases are key enzymes in the modification of fatty acid chains, introducing double bonds and increasing chain length, respectively. While primarily involved in the biosynthesis of longer-chain polyunsaturated fatty acids from precursors like linoleic acid and alpha-linolenic acid, their activities can indirectly relate to the pool of substrates available for this compound synthesis or further modification of this compound derivatives google.comgoogle.comaocs.orgresearchgate.net. Desaturases, such as Δ6 and Δ5 desaturases, introduce double bonds at specific positions google.comresearchgate.net. Elongases, such as C18/20 and C20/22 elongases, add two-carbon units to the carboxyl end of fatty acids google.comresearchgate.net. These enzymes work in concert to produce a variety of polyunsaturated fatty acids google.comresearchgate.net. For example, linoleic acid (18:2, n-6) can be a precursor to arachidonic acid (20:4, n-6) through the action of Δ6 desaturase and elongases wikipedia.orggoogle.com. While these pathways primarily generate C20 and longer fatty acids, the balance of desaturase and elongase activities influences the availability of C18 substrates like linoleic acid, which can then be channeled into pathways producing this compound derivatives.

Hydratase Activity (e.g., CLA-HY, FA-HY)

Hydratase enzymes catalyze the addition of water across a double bond in fatty acids, leading to the formation of hydroxy fatty acids. This activity is particularly relevant in the context of microbial biosynthesis of conjugated linoleic acid (CLA) and other hydroxylated octadecadienoic acids escholarship.orgacs.orgnih.govresearchgate.net. For instance, linoleic acid hydratase (CLA-HY) has been shown to catalyze the hydration of the cis-9 double bond in C16 and C18 fatty acids, producing corresponding 10-hydroxy fatty acids nih.gov. Another enzyme, Fatty Acid Hydratase 1 (FA-HY1) from Lactobacillus acidophilus, converts linoleic acid mainly into 13-hydroxy-cis-9-octadecenoic acid nih.gov. These hydratase activities contribute to the diversity of oxygenated fatty acids, including various forms of hydroxylated octadienoic acids, particularly in the gut microbiome escholarship.orgacs.org.

Non-Enzymatic Generation of Octadienoic Acids (e.g., Photo- and Autoxidation)

Octadienoic acids and their oxidized derivatives can also be generated through non-enzymatic processes, primarily photo- and autoxidation acs.orgescholarship.orgescholarship.orgnih.govnih.gov. Autoxidation is a free radical chain mechanism that occurs in polyunsaturated fatty acids, initiated by the abstraction of a hydrogen atom, leading to the formation of lipid radicals and subsequently hydroperoxides nih.govnih.gov. Photo-oxidation involves the reaction of fatty acids with singlet oxygen, often in the presence of photosensitizers nih.gov. These non-enzymatic pathways typically result in a less stereospecific production of oxidized lipids compared to enzymatic reactions, often yielding racemic mixtures of hydroperoxides and other oxygenated products acs.orgdiva-portal.org. Non-enzymatic oxidation can produce linear structures similar to enzymatic oxidation products, as well as cyclic compounds like endoperoxides acs.org.

Organism-Specific Biosynthetic Routes and Systems

The biosynthetic pathways for octadienoic acids and their derivatives exhibit significant variation across different organisms, reflecting their diverse metabolic capabilities and the specific roles these compounds play.

In plants, the lipoxygenase pathway is a major route, leading to the formation of oxylipins, including those derived from octadecadienoic acids like linoleic acid researchgate.netmdpi.com. These pathways are involved in defense responses and development mdpi.com. For example, the biosynthesis of jasmonic acid, a key plant hormone, starts with the oxygenation of alpha-linolenic acid by lipoxygenase to form a hydroperoxide intermediate, which is then converted to 12-oxo-phytodienoic acid (OPDA) by AOS and allene oxide cyclase (AOC) oup.comnih.govmdpi.comresearchgate.net.

Mammals also produce octadecanoids through cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) activities acs.orgescholarship.org. These compounds are involved in mediating inflammation, nociception, and cell proliferation, among other processes acs.orgescholarship.org. The gut microbiome in mammals is recognized as a significant source of octadecanoid biosynthesis, contributing additional routes including hydratase activity acs.orgescholarship.org.

Fungi and bacteria also possess enzymatic systems for this compound metabolism. Some fungi express fatty acid dioxygenases and cytochrome P450 fusion enzymes that oxygenate fatty acids to lipid mediators diva-portal.orgdiva-portal.org. Certain bacteria, particularly lactic acid bacteria in the gut, are known to produce hydroxylated and conjugated octadienoic acids through hydratase and other enzymatic activities escholarship.orgacs.orgnih.govresearchgate.net.

Plant Octadecanoid Pathways (e.g., Jasmonate Pathway)

In plants, octadecanoids play crucial roles as signaling molecules, particularly in defense responses and development. atamanchemicals.comfishersci.at The most well-characterized pathway is the jasmonate pathway, which leads to the production of jasmonic acid (JA) and its derivatives. This pathway primarily utilizes alpha-linolenic acid (ALA) as a precursor. wikipedia.org

The biosynthesis of jasmonates begins with the release of ALA from membrane lipids, often triggered by stimuli such as wounding or pathogen attack. wikipedia.org The first committed step involves the oxygenation of ALA by 13-lipoxygenase (13-LOX), forming (13S)-hydroperoxy-octadecatrienoic acid (13-HPOT). Subsequently, 13-HPOT is converted to an unstable allene oxide, (13S)-12,13-epoxy-octadecatrienoic acid (12,13-EOT), by allene oxide synthase (AOS). Allene oxide cyclase (AOC) then catalyzes the cyclization of 12,13-EOT to form 12-oxo-phytodienoic acid (OPDA), a cyclopentenone fatty acid. These initial steps occur in the chloroplasts.

OPDA is then transported to the peroxisomes, where it undergoes reduction by OPDA reductase (OPR) and several rounds of β-oxidation to yield jasmonic acid. While jasmonic acid is the primary end-product of this canonical pathway, intermediates like OPDA are also biologically active octadecanoids.

Other enzymatic pathways in plants can also lead to the formation of this compound derivatives, including those catalyzed by cytochrome P450 (CYP) enzymes and nonheme di-iron enzymes, resulting in compounds like ricinoleic acid, crepenynic acid, vernolic acid, and conjugated fatty acids such as calendic acid. atamanchemicals.com

Microbial Biosynthesis of Octadienoic Acids

Microorganisms, including bacteria and fungi, are significant producers of octadecanoids, contributing to the diverse array of these compounds found in various environments, including the mammalian gut. atamanchemicals.comctdbase.orgethz.ch Microbial enzymatic systems can produce hydroxy fatty acids, oxo fatty acids, and conjugated fatty acids from PUFAs.

Lactic Acid Bacteria (LAB) Production

Lactic acid bacteria (LAB) are known to metabolize dietary PUFAs into various functional fatty acids, including conjugated linoleic acid (CLA) isomers and oxygenated octadecadienoic acids.

One notable example is the production of CLA from linoleic acid by certain LAB strains, such as Lactobacillus plantarum. This process involves the hydration of linoleic acid to form 10-hydroxy-12-octadecenoic acid, followed by dehydrating isomerization to produce CLA, which is typically a mixture of isomers, including cis-9,trans-11-octadecadienoic acid and trans-9,trans-11-octadecadienoic acid.

LAB can also produce other oxygenated octadecadienoic acids. For instance, Lactobacillus plantarum can produce 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) from gamma-linolenic acid.

Gut Microbiome Contributions and Metabolites

The gut microbiome represents a significant source of octadecanoid biosynthesis in mammals. atamanchemicals.comctdbase.orgethz.ch Gut bacteria metabolize dietary fatty acids, producing a variety of metabolites, including hydroxy and oxo fatty acids derived from C18 PUFAs like linoleic acid and alpha-linolenic acid.

Specific gut bacteria, such as Lactobacillus plantarum, contribute to the formation of conjugated fatty acids like CLA. The gut microbiome's metabolic activities can lead to the production of compounds such as 10-hydroxy-cis-12-octadecenoic acid (HYA) and 10-oxo-cis-12-octadecenoic acid (KetoA) from linoleic acid. These microbial metabolites can have various effects on the host.

Research utilizing techniques like LC-MS/MS-based lipidomics has enabled the comprehensive analysis of fatty acid metabolites produced by the gut microbiota, revealing a wide range of octadecanoids formed through these microbial bioconversions.

Mammalian Enzymatic Systems for Octadecanoid Formation

Mammals possess enzymatic systems capable of producing octadecanoids from C18 fatty acids, although the roles and pathways can differ from those in plants. Cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes are involved in the enzymatic oxidation of 18-carbon fatty acids in mammals. atamanchemicals.comctdbase.orgethz.ch Non-enzymatic mechanisms, such as photo- and autoxidation, also contribute to octadecanoid formation. atamanchemicals.comctdbase.orgethz.ch

While the study of octadecanoids in mammalian systems has historically received less attention compared to eicosanoids, it is recognized that enzymes like LOX can act on C18 PUFAs such as linoleic acid and alpha-linolenic acid, leading to the formation of various oxygenated products, including hydroxy- and oxo-octadecadienoic acids. atamanchemicals.comctdbase.orgethz.chfishersci.at For example, LOX enzymes can catalyze the formation of hydroxyoctadecadienoic acids (HODEs) from linoleic acid.

Although the canonical jasmonate pathway is plant-specific, mammalian enzymes utilize similar mechanisms of oxygenation to produce a range of octadecanoid structures from available C18 fatty acid substrates. atamanchemicals.comctdbase.orgfishersci.at

Chemical and Chemoenzymatic Synthesis of Octadienoic Acids and Derivatives

Stereoselective and Enantiocontrolled Synthesis Strategies

Stereoselective synthesis involves the preferential formation of one stereoisomer over others in a chemical reaction, while enantiocontrolled synthesis specifically aims to produce one enantiomer in excess. These strategies are vital for synthesizing chirally pure octadienoic acid derivatives, many of which exhibit stereospecific biological activities. msu.edu

Sharpless Asymmetric Epoxidation Approaches

The Sharpless asymmetric epoxidation is a well-established method for the enantioselective synthesis of 2,3-epoxy alcohols from primary and secondary allylic alcohols. This reaction, catalyzed by titanium tetraisopropoxide in the presence of a chiral tartrate ester and tert-butyl hydroperoxide (TBHP), has been applied to the synthesis of chiral octadecadienoic acid derivatives. rsc.orgresearchgate.net For instance, the Sharpless asymmetric epoxidation of unsymmetrical divinylmethanol has been a key step in the enantiocontrolled synthesis of naturally occurring octadecadienoic acid derivatives, such as 11-hydroxy-12,13-epoxyoctadecadienoic acids and 11,12,13-trihydroxyoctadecadienoic acid. rsc.orgpsu.eduresearchgate.netrsc.org

Research has demonstrated the application of Sharpless asymmetric epoxidation to methyl 13S-hydroxy-9Z, 11E-octadecadienoate (13S-HODE). researchgate.net Using TBHP catalyzed by Ti(iOPr)₄ with L(+)-diisopropyl tartrate (L-DIPT) yielded methyl 13S-hydroxy-11S, 12S-epoxy-9Z-octadecenoate (erythro isomer) with 84% diastereomeric excess (de). researchgate.net Conversely, employing D(-)-DIPT under similar conditions produced the threo isomer, methyl 13S-hydroxy-11R, 12R-epoxy-9Z-octadecenoate, with 76% de. researchgate.net

Chiral Building Blocks and Kinetic Resolution

Chiral building blocks are enantiomerically pure compounds used as starting materials in the synthesis of more complex chiral molecules. enamine.net Utilizing pre-existing chiral centers in building blocks is a common strategy for constructing complex molecules with desired stereochemistry. Carbohydrates, for example, have been widely employed as chiral precursors in the synthesis of octadecadienoic acid derivatives. psu.edu

Kinetic resolution is a process that allows the separation of a racemic mixture by selectively reacting one enantiomer faster than the other, typically using a chiral catalyst or enzyme. rsc.orgunipd.it This can lead to the recovery of the less reactive enantiomer in enriched or pure form, along with the reacted product of the more reactive enantiomer. The Sharpless asymmetric epoxidation of racemic unsymmetrical divinylmethanols has been shown to involve kinetic resolution, proceeding in a regio- and diastereoselective manner to yield epoxy alcohols with high enantiomeric excesses. psu.edu Kinetic resolution strategies can be applied to various functionalized compounds, including carboxylic acids, alcohols, and amines, often employing enzymatic or catalytic methods. unipd.it

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines chemical and enzymatic steps to leverage the high selectivity and efficiency of enzymes under mild reaction conditions. This approach is particularly useful for the synthesis of complex, stereochemically defined natural products and their analogs. mdpi.comskemman.is

Lipase-Mediated Transformations

Lipases (glycerol ester hydrolases) are enzymes that catalyze the hydrolysis of esters but can also catalyze esterification, transesterification, and other reactions in non-aqueous media. mdpi.comskemman.is Their ability to act on fatty acids and their derivatives makes them valuable biocatalysts for the synthesis of octadienoic acids and related compounds. Lipase-mediated transformations have been explored for the chemoenzymatic synthesis of octadecadienoic acid derivatives. agriculturejournals.czmdpi.com For example, lipases have been used in the hydrolysis of vegetable oils to release fatty acids, which then serve as substrates for further enzymatic modifications. mdpi.com Chemoenzymatic epoxidation of alkenes, including fatty acid derivatives, can be achieved using the 'perhydrolase' activity of lipases in the presence of hydrogen peroxide. constantsystems.comwur.nl Candida antarctica lipase (B570770) B (CALB), often in immobilized form (e.g., Novozym® 435), is a commonly used lipase for these transformations, although other lipases are also being investigated. mdpi.comskemman.iswur.nl

Microbial Reduction Techniques for Chiral Hydroxyoctadecadienoic Acids

Microbial reduction techniques utilize microorganisms or their enzymes to catalyze the reduction of specific functional groups, often with high stereoselectivity. This approach has been applied to the synthesis of chiral hydroxyoctadecadienoic acids. For instance, microbial reduction of corresponding keto derivatives using yeasts has been employed for the enantioselective synthesis of (S)-13-hydroxy-9Z, 11E-octadecadienoic acid. jst.go.jp Certain lactic acid bacteria, such as Lactobacillus acidophilus, have been shown to convert linoleic acid into hydroxyoctadecadienoic acids, including 13-hydroxy-cis-9-octadecenoic acid, with notable regioselectivity and stereoselectivity. kyoto-u.ac.jp Fatty acid hydratases from microorganisms can also stereoselectively hydrate (B1144303) double bonds in unsaturated fatty acids, leading to chiral hydroxy fatty acids. constantsystems.comkyoto-u.ac.jpresearchgate.net

Optimization of Chemoenzymatic Production Yields

Optimizing reaction conditions is crucial for improving the yield and efficiency of chemoenzymatic synthesis processes. Factors such as substrate concentration, enzyme concentration, pH, temperature, and reaction time can significantly influence the outcome. researchgate.netplos.org

Research on the chemoenzymatic synthesis of 13-(S)-hydroperoxy-9Z, 11E-octadecadienoic acid using soybean lipoxygenase-1 has demonstrated the importance of optimization. researchgate.netresearchgate.netcapes.gov.brtandfonline.com Optimal conditions identified included an oxygen pressure of 2.5 bar, a temperature of 5°C, a pH of 11, an enzyme concentration of 4 mg/ml, and a substrate concentration of 0.1 M. researchgate.netresearchgate.netcapes.gov.brtandfonline.com Under these optimized conditions, gram-scale synthesis was achieved, yielding (+)-coriolic acid with high enantiomeric excess (97% ee) and a yield of 54% starting from linoleic acid. researchgate.netresearchgate.netcapes.gov.brtandfonline.com

Another example involves the selective production of 9R-hydroxy-10E,12Z,15Z-octadecatrienoic acid from α-linolenic acid using a lipoxygenase from Nostoc sp. plos.org Optimization of this process, considering factors like enzyme concentration, pH, and temperature, led to high conversion yields and productivity. plos.org

Data Table: Optimized Conditions for Chemoenzymatic Synthesis of 13-(S)-Hydroperoxy-9Z, 11E-Octadecadienoic Acid researchgate.netresearchgate.netcapes.gov.brtandfonline.com

| Parameter | Optimal Value |

| Oxygen Pressure | 2.5 bar |

| Temperature | 5°C |

| pH | 11 |

| Enzyme Concentration | 4 mg/ml |

| Substrate Concentration | 0.1 M |

Data Table: Chemoenzymatic Production of (+)-Coriolic Acid under Optimized Conditions researchgate.netresearchgate.netcapes.gov.brtandfonline.com

| Product | Enantiomeric Excess (ee) | Yield | Starting Material |

| (+)-Coriolic Acid | 97% | 54% | Linoleic Acid |

Chemical Synthesis Approaches

Chemical synthesis provides versatile routes to octadienoic acids, often allowing for the production of specific isomers or mixtures.

Alkali-Catalyzed Isomerization

Alkali-catalyzed isomerization is a common method for producing conjugated linoleic acid (CLA) mixtures from linoleic acid or oils rich in linoleic acid, such as safflower or sunflower oil. ije.irgoogle.com This process involves treating the fatty acid or oil with a strong base, typically potassium hydroxide (B78521) (KOH), at elevated temperatures in a solvent like ethylene (B1197577) glycol. google.comaocs.org The alkali promotes the migration of the double bonds, leading to the formation of conjugated systems. google.com

Studies have investigated the optimization of alkali isomerization of linoleic acid to maximize the yield of specific CLA isomers, such as the 9Z,11E- and 10E,12Z-octadecadienoic acids. Factors such as reaction temperature, time, and the amount of catalyst influence the isomer composition and yield. ije.irresearchgate.net For instance, increasing the reaction temperature can decrease the yield of the 9Z,11E isomer, while increasing the catalyst amount can increase it. researchgate.net

Specific Coupling and Hydrogenation Reactions

Specific this compound isomers can be synthesized through targeted coupling and hydrogenation reactions. One approach involves the sequential substitution of 1,2-dichloro-ethene as a building block. nih.gov This multi-step synthesis allows for the stereoselective construction of conjugated diene systems. For example, the synthesis of (9Z,11E)-octadeca-9,11-dienoic acid can involve a metal-catalyzed cross-coupling reaction between (E)-1,2-dichloro-ethene and a suitable alkyne derivative, followed by stereoselective reduction of the triple bond. nih.gov

Another method for synthesizing conjugated octadecadienoic acids with a (Z,Z)-configuration involves coupling a (Z)-1-bromoalkene with a protected alkyne, followed by stereoselective hydrogenation of the triple bond using reagents like dicyclohexylborane (B74569). agriculturejournals.cz This approach allows for the generation of the (Z,Z)-conjugated system with high stereochemical purity. agriculturejournals.cz

Hydrogenation reactions are also crucial in modifying the double bond configuration or reducing triple bonds in synthetic intermediates. The Horiuti-Polanyi mechanism describes the accepted pathway for nickel-catalyzed hydrogenation of unsaturated fatty acids, involving the adsorption of hydrogen and fatty acid onto the catalyst surface and the formation of half-hydrogenated intermediates that can undergo isomerization or further hydrogenation. aocs.org

Oxidation and Derivatization Reactions (e.g., Selenium Dioxide)

Oxidation reactions play a significant role in the synthesis of functionalized this compound derivatives, such as hydroxyoctadecadienoic acids. Selenium dioxide (SeO₂) is a well-known oxidizing agent used for allylic oxidation and the oxidation of methylene (B1212753) groups adjacent to carbonyls (Riley oxidation). egyankosh.ac.inwikipedia.org

In the context of octadienoic acids, selenium dioxide can be used to introduce hydroxyl groups at allylic positions. For instance, the reaction of methyl linoleate (B1235992) with selenium dioxide can yield mono-hydroxylated derivatives, including isomers of hydroxyoctadecadienoic acid. sigmaaldrich.com The mechanism of allylic oxidation with SeO₂ involves an ene reaction and a nih.govresearchgate.net-sigmatropic shift, leading to the formation of allylic alcohols or their derivatives. wikipedia.org

Derivatization reactions, such as the formation of esters or other functional groups, are often employed in synthetic schemes to protect functional groups, improve solubility, or prepare intermediates for subsequent reactions.

Synthesis of Specific this compound Isomers and Analogues

The synthesis of specific this compound isomers and analogues is important for studying their individual biological activities.

Conjugated Linoleic Acid (CLA) Isomers (e.g., 9Z,11E- and 10E,12Z-)

Conjugated linoleic acid (CLA) refers to a group of octadecadienoic acid isomers with conjugated double bonds. The most abundant natural isomer is 9Z,11E-CLA (rumenic acid), while 10E,12Z-CLA is another biologically active isomer. ije.iragriculturejournals.cznih.gov

Chemical synthesis of CLA isomers often involves alkali-catalyzed isomerization of linoleic acid, which yields a mixture of isomers. ije.irresearchgate.netagriculturejournals.cz To obtain pure isomers, chromatographic separation techniques are necessary. agriculturejournals.cz

Stereoselective multi-step syntheses have been developed to prepare specific CLA isomers with high purity. One method utilizes sequential substitution of 1,2-dichloro-ethene, allowing for the controlled introduction of double bonds with desired configurations. nih.gov For example, this approach has been used to synthesize 9Z,11E- and 10E,12Z-CLA. nih.gov

Chemoenzymatic approaches also exist for CLA synthesis. While alkali isomerization is common for mixtures, enzymatic methods can offer higher specificity for certain isomers or intermediates. agriculturejournals.cz

Hydroxyoctadecadienoic Acids (e.g., Coriolic Acid, HODEs)

Hydroxyoctadecadienoic acids (HODEs) are oxygenated derivatives of linoleic acid, featuring a hydroxyl group and two double bonds. Coriolic acid (13(S)-hydroxy-9Z,11E-octadecadienoic acid) is a prominent example. jst.go.jp HODEs can be formed through enzymatic or non-enzymatic oxidation of linoleic acid. nih.govresearchgate.net

Chemoenzymatic synthesis is a common strategy for preparing specific HODE isomers, particularly those with defined stereochemistry. Lipoxygenases (LOXs) are enzymes that catalyze the oxygenation of polyunsaturated fatty acids, producing hydroperoxy fatty acids, which can then be reduced to hydroxy fatty acids. researchgate.netnih.govacs.org For instance, soybean lipoxygenase-1 can be used for the synthesis of 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid, a precursor to (S)-coriolic acid. researchgate.netcapes.gov.br Subsequent reduction of the hydroperoxide yields the corresponding alcohol.

Microbial reduction has also been employed for the synthesis of (S)-coriolic acid. jst.go.jp Total enantiospecific syntheses of (S)-coriolic acid have been achieved through various chemical routes. jst.go.jprsc.org

Chemical oxidation methods can also produce HODEs. Autoxidation of linoleic acid under alkaline conditions generates hydroperoxy intermediates that can be reduced to HODEs.

Data on the synthesis of specific isomers and their yields are crucial for optimizing production and research efforts.

| Compound Name | Synthesis Method | Key Features | Yield (Example) | Source |

| (9Z,11E)-Octadeca-9,11-dienoic acid (CLA) | Sequential substitution of 1,2-dichloro-ethene | Stereoselective, multi-step | 14.4% nih.gov | nih.gov |

| (10E,12Z)-Octadeca-10,12-dienoic acid (CLA) | Sequential substitution of 1,2-dichloro-ethene | Stereoselective, multi-step | 13.1% nih.gov | nih.gov |

| (10Z,12Z)-Octadeca-10,12-dienoic acid (CLA) | Coupling and stereoselective hydrogenation | Via enyne-substructure, using dicyclohexylborane for hydrogenation | Not specified | agriculturejournals.czresearchgate.net |

| (S)-Coriolic acid (13(S)-HODE) | Chemoenzymatic (Soybean Lipoxygenase) | Uses 13(S)-hydroperoxy intermediate, high enantioselectivity | 54% researchgate.netcapes.gov.br | researchgate.netcapes.gov.br |

| (S)-Coriolic acid (13(S)-HODE) | Microbial Reduction | High enantioselectivity | Not specified | jst.go.jp |

| 13-Hydroxy-9,11-octadecadienoic acid (mixture) | Chemical Oxidation (Selenium Dioxide of methyl linoleate) | Produces mono-hydroxylated derivatives | Not specified | sigmaaldrich.com |

Epoxy- and Oxo-Octadecadienoic Acids

Epoxy fatty acids, including epoxy-octadecadienoic acids (EpODEs), are characterized by the presence of an epoxide group, a three-membered ring containing two carbon atoms and one oxygen atom ontosight.ai. Oxo-octadecadienoic acids, also known as keto-octadecadienoic acids (KODEs), contain a ketone functional group. These oxidized derivatives of octadienoic acids are formed through various oxidation pathways, both enzymatic and non-enzymatic nih.govtandfonline.com.

Chemical synthesis of epoxy-octadecadienoic acids typically involves the epoxidation of unsaturated fatty acids using epoxidizing agents ontosight.aiontosight.ai. This process adds an oxygen atom across a double bond, forming the epoxy ring ontosight.ai. However, chemical epoxidation can sometimes lead to mixtures of regioisomers and enantiomers, and achieving high purity can be challenging nih.gov. Acid-catalyzed ring opening of the epoxide can also be a side reaction in conventional chemical methods acs.org.

Enzymatic synthesis offers a milder and often more selective alternative for producing epoxy fatty acids acs.org. Cytochrome P450 (CYP) enzymes are known to catalyze the epoxidation of unsaturated fatty acids endogenously in biological systems nih.govjove.com. Bacterial CYP450 enzymes, such as BM3 from Bacillus megaterium, have been utilized for the efficient enzymatic synthesis of epoxy fatty acids, including those derived from polyunsaturated fatty acids nih.govjove.com. These enzymatic methods can yield specific enantiomers and regioisomers with high purity nih.govjove.com. For example, BM3 has been used for the epoxidation of docosahexaenoic acid (DHA) to produce specific epoxydocosapentaenoic acids (EDPs) nih.govjove.com.

Oxo-octadecadienoic acids can be synthesized through the oxidation of hydroxy-octadecadienoic acids. For instance, 13-oxo-9,11-octadecadienoic acid (13-OXO) can be produced by the dehydrogenation of 13-hydroxy-9,11-octadecadienoic acid (13-HODE) catalyzed by NAD+-dependent 13-HODE dehydrogenase acs.org. Another example is the production of 9-oxo-10,12-octadecadienoic acid, which can be prepared by the oxidation of hydroxyoctadecadienoic acids using activated MnO2 tandfonline.com. Chemoenzymatic approaches can also be employed, such as the synthesis of 10-oxostearic acid (a saturated analog) via a cascade reaction involving an oleate (B1233923) hydratase and an alcohol dehydrogenase nih.gov.

Research findings highlight the generation of epoxyketooctadecenoic acids (EKODEs), which contain both epoxide and ketone functionalities, from the oxidation of linoleic acid nih.gov. These compounds can be formed through both enzymatic and nonenzymatic pathways nih.gov. Chemical synthesis of specific EKODE isomers has been achieved through key steps like Wittig-type reactions and aldol (B89426) condensations nih.gov.

Enzymatic pathways involving lipoxygenases (LOXs) can lead to the formation of hydroperoxy fatty acids, which can then be transformed into epoxy and oxo derivatives tandfonline.comacs.org. For example, LOXs can oxidize linoleic acid to produce hydroperoxy octadecadienoic acids, which are potential precursors for oxo-octadecadienoic acids tandfonline.com.

Trihydroxyoctadecadienoic Acids

Trihydroxyoctadecadienoic acids (TriHOMEs) are fatty acids containing three hydroxyl groups and two double bonds. These compounds are derived from the oxidation of polyunsaturated fatty acids, such as linoleic acid nih.govresearchgate.net. The biosynthesis of TriHOMEs in biological systems, particularly in inflammatory cells like eosinophils, has been investigated nih.govresearchgate.net. Studies indicate that the synthesis of TriHOMEs in eosinophils predominantly involves a 15-lipoxygenase (15-LOX)-mediated process, leading to products with a specific stereochemistry, such as the 13(S) configuration nih.gov. This enzymatic pathway appears to be largely independent of soluble epoxide hydrolase and cytochrome P450 activities nih.gov. The formation of TriHOMEs can involve epoxy alcohol intermediates, as indicated by studies where replacing linoleic acid with 13-HODE abolished TriHOME synthesis, while incubation with 13-HpODE increased it nih.gov.

Chemical and chemoenzymatic syntheses are also employed to produce trihydroxyoctadecadienoic acids, often with a focus on achieving specific stereoisomers. The Sharpless asymmetric epoxidation reaction has been utilized as a key step in the enantioselective synthesis of naturally occurring octadecadienoic acid derivatives, including trihydroxyoctadecadienoic acid isomers psu.edursc.orgrsc.org. This method involves the asymmetric epoxidation of unsymmetrical divinylmethanol derivatives, followed by regioselective ring-opening reactions psu.edu.

The non-enzymatic transformation of fatty acid hydroperoxides, like 9-hydroperoxy-octadecenoic acid (9-HPODE), catalyzed by heme or transition metals, can result in the formation of epoxy-hydroxy derivatives (epoxyalcohols), which upon subsequent hydrolysis yield trihydroxyoctadecadienoates nih.gov. However, this non-enzymatic route often produces a mixture of isomers nih.gov.

Enzymatic methods involving hydroperoxide isomerases and epoxide hydrolases have also been shown to produce trihydroxy-octadecadienoates from hydroperoxy fatty acids nih.gov. For example, studies using Beta vulgaris (beet) have demonstrated the enzymatic synthesis of epoxyalcohols and their subsequent hydrolysis to triols from 9R- and 9S-hydroperoxy-linoleic acid nih.gov.

The synthesis of specific trihydroxyoctadecadienoic acid isomers, such as the 16 different 9,10,13-TriHOME and 9,12,13-TriHOME isomers, is important for understanding their distinct biological properties nih.govresearchgate.net. Chemoenzymatic approaches focusing on oxygenated derivatives of linoleic acid, including these TriHOME isomers, are being explored researchgate.net.

Biological Functions and Mechanistic Studies of Octadienoic Acids

Roles in Plant Physiology and Defense Mechanisms

Octadienoic acids, as part of the broader class of oxylipins, are integral to a plant's ability to respond to its environment. These fatty acid-derived molecules are involved in a wide array of physiological processes and defense strategies against various stressors.

Octadienoic acids are key precursors in the biosynthesis of jasmonates, a class of phytohormones that regulate numerous aspects of plant growth, development, and defense. The biosynthesis of jasmonic acid (JA) occurs through the octadecanoid pathway. This pathway begins with the oxygenation of α-linolenic acid by 13-lipoxygenase to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT) researchgate.netoup.com. Subsequently, 13-HPOT is converted to 12-oxophytodienoic acid (OPDA) through the actions of allene (B1206475) oxide synthase and allene oxide cyclase researchgate.netoup.comresearchgate.net.

OPDA can then be transported from the chloroplast to the peroxisome, where it is reduced and undergoes three cycles of β-oxidation to yield jasmonic acid researchgate.netoup.comresearchgate.netmdpi.com. Jasmonates, including JA and its derivatives, are crucial signaling molecules that mediate responses to both biotic and abiotic stresses. They are involved in activating defense genes and promoting plant immunity against pathogens and herbivores oup.comresearchgate.netnih.gov.

The signaling cascade initiated by jasmonates involves the degradation of Jasmonate ZIM-domain (JAZ) transcriptional repressors, which in turn activates downstream transcription factors responsible for defense responses researchgate.net. Interestingly, OPDA itself can trigger autonomous signaling pathways, regulating a specific subset of jasmonate-responsive genes and fine-tuning defense responses nih.govnih.govresearchgate.netfrontiersin.org.

| Precursor/Intermediate | Key Enzyme(s) | Product | Cellular Location |

| α-Linolenic acid | 13-Lipoxygenase (LOX) | (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT) | Chloroplast |

| 13-HPOT | Allene oxide synthase (AOS), Allene oxide cyclase (AOC) | 12-oxophytodienoic acid (OPDA) | Chloroplast |

| OPDA | OPDA reductase (OPR), β-oxidation enzymes | Jasmonic acid (JA) | Peroxisome |

Octadienoic acids and their derivatives are pivotal in mediating plant responses to a variety of environmental stresses. Wounding or pathogen infection triggers a rapid increase in the levels of these oxylipins, which then act as signals to initiate defense mechanisms nih.govmdpi.com. For instance, in potato tubers, injury or infection leads to a significant increase in 9-hydroperoxyoctadecatrienoic acid (9-HPOTrE), a metabolite of octadecatrienoic acid, suggesting its role in defense signaling nih.gov.

These compounds are involved in responses to both biotic stresses, such as attacks from insects and pathogens, and abiotic stresses like wounding, UV radiation, and extreme temperatures oup.commdpi.com. The accumulation of specific oxylipins, such as dinor-oxo-phytodienoic acid, 9,12,13-trihydroxy-10-octadecanoic acid, and 9,12,13-trihydroxy-10,15-octadecadienoic acid, has been shown to enhance plant immunity mdpi.com. Furthermore, 12-oxo-phytodienoic acid (OPDA) plays a role in activating and fine-tuning defense responses against a range of biotic and abiotic stresses nih.govfrontiersin.org.

Octadienoic acids and related compounds can act as direct antimicrobial agents or as signals that induce the production of other defense compounds. The rice blast fungus, Magnaporthe oryzae, a devastating pathogen of rice, can be inhibited by certain octadienoic acid derivatives ucanr.eduufl.edu. For example, 9,12-octadecadienoic acid has been shown to induce lesions in Arabidopsis that are similar to those caused by M. oryzae, suggesting its involvement in the plant's defense response nih.gov.

Furthermore, a naturally derived fungicide, 7,10,12-trihydroxy-8(E)-octadecenoic acid (TOD), produced by the bacterium Pseudomonas aeruginosa from ricinoleic acid, has demonstrated significant efficacy against the rice blast fungus Pyricularia grisea usda.gov. In laboratory tests, a dilute solution of TOD significantly reduced fungal growth on rice plants usda.gov. This highlights the potential of octadecenoic acid derivatives as natural fungicides for crop protection.

Some oxylipins, including 13-keto-9(Z),11(E),15(Z)-octadecatrienoic acid and 12-oxo-10,15(Z)-phytodienoic acid, have been shown to strongly inhibit the growth and spore germination of various plant pathogens nih.gov.

Beyond their role in defense, octadienoic acids and the jasmonate pathway are also involved in regulating various aspects of plant growth and development. Jasmonates are known to influence processes such as seed germination, fruit ripening, and senescence mdpi.com. For instance, defects in jasmonic acid biosynthesis in rice can lead to early flowering and abnormal flower morphology researchgate.net.

A specific derivative, 9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid, has been identified as a flower-inducing factor in Lemna paucicostata when combined with norepinephrine (B1679862) nih.gov. Conversely, the accumulation of 12-oxo-phytodienoic acid (OPDA) during seed development has been shown to repress seed germination in Arabidopsis, indicating a complex regulatory role for these compounds nih.gov.

| Developmental Process | Role of this compound/Derivative | Plant Species |

| Flowering | Defects in JA biosynthesis lead to early flowering. | Rice |

| Flowering | 9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid induces flowering. | Lemna paucicostata |

| Seed Germination | Accumulation of 12-oxo-phytodienoic acid (OPDA) represses germination. | Arabidopsis |

| Fruit Ripening | Influenced by jasmonates. | General |

| Senescence | Influenced by jasmonates. | General |

Microbial Metabolism and Bioactivity of this compound Derivatives

Microorganisms, particularly bacteria residing in various environments, including the gut, possess the enzymatic machinery to metabolize fatty acids, including octadienoic acids, into a diverse array of bioactive compounds.

The gut microbiome is a significant source of octadecanoid biosynthesis, producing unique metabolites through pathways like hydratase activity acs.orgescholarship.org. For example, gut lactic acid bacteria can convert linoleic acid into various hydroxylated and ketonic derivatives acs.org. Lactobacillus plantarum, a representative gut bacterium, can metabolize α-linolenic acid into 10-hydroxy-cis-12-cis-15-octadecadienoic acid (αHYA) and 10-oxo-cis-12-cis-15-octadecadienoic acid (αKetoA) nih.gov.

These microbially produced this compound derivatives can have potent biological activities. For instance, αKetoA has been shown to possess anti-inflammatory properties nih.gov. Other microbial metabolites, such as (Z)-5-oxoundec-7-enoic acid from a Streptomyces species, have demonstrated antimicrobial activity mdpi.com. Additionally, 9,12-octadecadienoic acid (Z,Z) extracted from several lactic acid bacteria has been found to have antifungal properties.

The interaction between hosts and their associated microbes leads to the production of a complex mixture of metabolites that can influence host physiology and health.

Postbiotic Potential and Immunomodulatory Effects

Octadienoic acids, as metabolic byproducts of gut microbiota, exhibit significant postbiotic potential with notable immunomodulatory effects. Research has highlighted the capacity of specific this compound derivatives to modulate inflammatory responses, positioning them as key signaling molecules in the gut-immune axis.

One such derivative, 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC), a metabolite of γ-linolenic acid produced by gut bacteria like Lactobacillus plantarum, has been identified as a potent immunomodulator nih.govnih.govjackwestin.comnih.gov. In preclinical studies, γKetoC demonstrated the ability to suppress inflammatory bowel disease in mice nih.govnih.govjackwestin.comnih.govnih.gov. Its mechanisms of action include the inhibition of antigen-induced immune activation and the lipopolysaccharide (LPS)-induced production of inflammatory cytokines nih.govnih.govjackwestin.comnih.gov. Specifically, γKetoC treatment has been shown to significantly suppress the proliferation of CD4+ T cells and the LPS-induced activation of bone marrow-derived dendritic cells (BMDCs) nih.govnih.govjackwestin.comnih.gov. Furthermore, it inhibits the release of interleukin-6 (IL-6) from various immune cells, including peritoneal cells, splenocytes, and CD11c+ cells nih.govnih.govjackwestin.com. The immunomodulatory effects of γKetoC extend to inhibiting the release of inflammatory cytokines from BMDCs stimulated by other Toll-like receptor (TLR) ligands such as poly-I:C, R-848, or CpG DNA nih.govjackwestin.com.

Another key this compound, 8-oxo-9-octadecenoic acid (OOA), has also been shown to possess significant anti-inflammatory properties researchgate.netnih.govnih.govnih.gov. In studies using RAW 264.7 macrophage cells, OOA effectively suppressed the LPS-induced production of nitric oxide (NO) and key inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and IL-6 researchgate.netnih.govnih.govnih.gov. The anti-inflammatory mechanism of OOA involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression researchgate.netnih.govnih.gov. Moreover, OOA was found to inhibit proinflammatory signaling pathways by reducing the phosphorylation of key signaling proteins, including IκB-α and p50 in the NF-κB pathway, and c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) in the MAPK pathway researchgate.netnih.govnih.gov.

These findings underscore the potential of octadienoic acids as postbiotics to modulate the immune system and mitigate inflammatory conditions.

| Compound | Source/Precursor | Model System | Key Immunomodulatory Effects | Reference |

| 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) | γ-linolenic acid (metabolite of Lactobacillus plantarum) | Murine model of colitis, murine immune cells (CD4+ T cells, BMDCs, splenocytes) | Suppressed inflammatory bowel disease, inhibited T cell proliferation, suppressed dendritic cell activation, reduced inflammatory cytokine (IL-6, IL-12/23p40) production. | nih.govnih.govjackwestin.comnih.govnih.gov |

| 8-oxo-9-octadecenoic acid (OOA) | Undaria peterseniana | Murine macrophage cell line (RAW 264.7) | Suppressed LPS-induced production of NO, TNF-α, and IL-6; downregulated iNOS and COX-2 expression; inhibited NF-κB and MAPK signaling pathways. | researchgate.netnih.govnih.govnih.gov |

Roles in Mammalian Cellular Processes and Metabolic Regulation (Excluding clinical human trial data)

Octadienoic acids are actively involved in the intricate network of lipid metabolism and transport within mammalian cells. As derivatives of 18-carbon fatty acids, they are integral to processes that govern energy storage and utilization.

Once inside the cell, octadienoic acids, like other fatty acids, are activated into their acyl-CoA derivatives. These activated forms can then be incorporated into more complex lipid structures, such as diacylglycerols (DAG) and phospholipids. The synthesis of phospholipids, which are fundamental components of all cellular membranes, often proceeds through pathways that utilize DAG as a precursor. While specific quantitative data on the incorporation of this compound into these complex lipids is not extensively detailed in the available literature, the general pathways of lipid synthesis suggest that this compound would be a substrate for the enzymes involved in the acylation of glycerol-3-phosphate to form phosphatidic acid, a precursor to both DAG and phospholipids. The specific fatty acid composition of these complex lipids is crucial for membrane fluidity and function, as well as for cellular signaling.

Octadienoic acids can influence the balance between fatty acid oxidation (the breakdown of fatty acids for energy) and esterification (the process of storing fatty acids as triglycerides). The regulation of these pathways is critical for maintaining cellular energy homeostasis. Carnitine palmitoyltransferase I (CPT1) is a key regulatory enzyme in fatty acid oxidation, controlling the entry of long-chain fatty acids into the mitochondria for β-oxidation. While direct studies on the effect of this compound on CPT1 activity are limited, the broader class of octadecanoids has been shown to influence lipid metabolism. For instance, certain oxidized linoleic acid metabolites can affect triglyceride secretion. The modulation of fatty acid oxidation and esterification by this compound likely occurs through interactions with nuclear receptors that regulate the expression of genes involved in these pathways or through allosteric regulation of key enzymes. The balance between these two processes is crucial, as dysregulation can lead to lipid accumulation and cellular dysfunction.

Octadienoic acids also function as signaling molecules, capable of activating specific cellular pathways to elicit physiological responses.

A significant mechanism through which octadienoic acids exert their effects is by interacting with G-protein coupled receptors (GPCRs), a large family of cell surface receptors that play a crucial role in signal transduction. The immunomodulatory effects of 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) have been linked to its activity as an agonist for the free fatty acid receptors GPR40 and GPR120 nih.govjackwestin.com. In vitro experiments have demonstrated that the suppressive effects of γKetoC on the release of inflammatory cytokines from dendritic cells are mediated, at least in part, through these GPCRs nih.govjackwestin.com. Activation of GPR40 and GPR120 by fatty acid ligands is known to initiate various intracellular signaling cascades that can influence inflammation, glucose homeostasis, and other metabolic processes. The interaction of γKetoC with these receptors highlights a key pathway by which this gut microbial metabolite can communicate with the host's immune system.

Cellular Signaling Pathways

Modulation of NRF2 Pathway

Octadienoic acids have been shown to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical signaling cascade in the cellular defense against oxidative stress. Activation of the Nrf2 pathway leads to the transcription of various antioxidant and cytoprotective genes.

One specific isomer, (9Z,11E)-13-oxooctadeca-9,11-dienoic acid (13-KODE), has been identified as an activator of this pathway. In studies using RAW 264.7 macrophage cells, treatment with 13-KODE resulted in the induction of both Nrf2 and Heme Oxygenase-1 (HO-1) proteins. nih.gov HO-1 is a key downstream target of Nrf2 activation and plays a significant role in the anti-inflammatory response.

Similarly, the gut lactic acid bacteria metabolite, 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC), has demonstrated the ability to stimulate the NRF2 pathway in dendritic cells. The anti-inflammatory effects of γKetoC were significantly diminished in Nrf2-deficient mice, highlighting the crucial role of this pathway in mediating the compound's activity. researchgate.net In a mouse model of colitis, the protective effects of orally administered γKetoC, such as reduced body weight loss and attenuated colon atrophy, were dependent on the presence of Nrf2. researchgate.net

These findings indicate that certain octadienoic acids can exert their protective and anti-inflammatory effects by upregulating the Nrf2 signaling pathway, thereby enhancing the cell's endogenous antioxidant capacity.

Effects on Protein Expression (e.g., c-Myc)

Specific isomers of this compound have been found to influence the expression of key proteins involved in cell growth and proliferation, such as the c-Myc proto-oncogene. The c-Myc protein is a transcription factor that plays a crucial role in regulating cell cycle progression and is often dysregulated in cancer.

Research focused on breast cancer stem cells (BCSCs) has shown that 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) can effectively down-regulate the expression of c-Myc. nih.govnih.gov In studies using MDA-MB-231 breast cancer cells, treatment with 13-Oxo-ODE led to a decrease in both the gene and protein expression levels of c-Myc. nih.govnih.gov This reduction in c-Myc levels was observed in both the cytosolic and nuclear fractions of the cells. nih.gov The down-regulation of c-Myc by 13-Oxo-ODE is significant as c-Myc is known to be important for the maintenance and formation of cancer stem cells. nih.gov

The inhibitory effect of 13-Oxo-ODE on c-Myc expression is a key mechanism behind its ability to attenuate the stemness of breast cancer cells, suggesting a potential role for this compound in targeting cancer cell proliferation. nih.govnih.gov

Mechanistic Studies of Inflammatory Pathway Modulation

Octadienoic acids have been shown to modulate key inflammatory pathways, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. These pathways are central to the production of pro-inflammatory mediators.

One derivative, 8-oxo-9-octadecenoic acid (OOA), has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. mdpi.com OOA was found to suppress the LPS-induced production of nitric oxide (NO) and inflammatory cytokines. Mechanistically, OOA inhibited the phosphorylation of key components of the MAPK pathway, specifically c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK). mdpi.com Furthermore, OOA impeded NF-κB signaling by reducing the phosphorylation of IκB-α and the p50 subunit of NF-κB. mdpi.com This inhibition of NF-κB and MAPK pathways leads to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators. mdpi.com

Similarly, (9Z,11E)-13-oxooctadeca-9,11-dienoic acid (13-KODE) also exerts its anti-inflammatory effects by regulating these pathways. nih.govnih.gov In LPS-stimulated murine macrophages, 13-KODE inhibited the nuclear translocation of the NF-κB p65 subunit, a critical step in its activation. nih.gov This action contributes to the suppression of the inflammatory response.

These studies collectively indicate that octadienoic acids can attenuate inflammation by targeting the upstream signaling molecules of the NF-κB and MAPK pathways, thereby reducing the expression of pro-inflammatory genes.

Impact on Cell Proliferation and Differentiation

Octadienoic acids and their derivatives have demonstrated a significant impact on cell proliferation and differentiation, with effects varying depending on the specific compound and cell type.

In the context of cancer, certain octadienoic acids exhibit anti-proliferative properties. For instance, 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) has been shown to suppress the proliferation of breast cancer stem cells (BCSCs). nih.govmdpi.com This compound also inhibits the formation of mammospheres, which is a characteristic of cancer stem cells, and induces apoptosis. nih.govmdpi.com Another study indicated that octadecadienoic acid can significantly inhibit the proliferation of glioma cells, with the proposed mechanism involving the upregulation of p21 and caspase-9, and the downregulation of p53, PI3K, and PKB/Akt, which are all key regulators of the cell division cycle. nih.gov

Conversely, metabolites of octadecadienoic acid have been linked to the process of cell differentiation. The enzyme 13-hydroxyoctadecadienoic acid (13-HODE) dehydrogenase, which oxidizes 13-HODE, has been observed to have increased activity during the in vitro differentiation of cell lines such as HT-29 and Caco-2. nih.gov This increase in enzyme activity correlated with the expression of differentiation markers like sucrase and alkaline phosphatase, and it continued even after cell proliferation had ceased. nih.gov This correlation suggests a potential role for 13-HODE dehydrogenase, and by extension, the metabolism of 13-HODE, in the cellular switch from proliferation to differentiation pathways. nih.gov

The following table summarizes the observed effects of different this compound derivatives on cell proliferation and differentiation:

| Compound | Cell Type | Effect | Key Findings |

|---|---|---|---|

| 13-Oxo-9Z,11E-octadecadienoic acid | Breast Cancer Stem Cells | Anti-proliferative | Suppresses cell proliferation and mammosphere formation; induces apoptosis. nih.govmdpi.com |

| Octadecadienoic acid | Glioma Cells | Anti-proliferative | Inhibits proliferation by modulating cell cycle and apoptosis-related proteins. nih.gov |

| 13-hydroxyoctadecadienoic acid (metabolism) | HT-29 and Caco-2 Cells | Pro-differentiation | Increased activity of 13-HODE dehydrogenase correlates with cellular differentiation. nih.gov |

Interactions with Enzymes and Proteins (e.g., Myoglobin)

Octadienoic acids are known to interact with various proteins and enzymes, with the interaction with myoglobin (B1173299) being a notable example. Myoglobin, a heme protein found in muscle tissue, is involved in oxygen storage and transport.

Studies have shown that unsaturated fatty acids, such as oleic acid, can bind to myoglobin in its ligated states (MbCO and MbCN) but not in its deoxygenated state. nih.gov This interaction has led to the hypothesis that myoglobin may also function as a fatty acid transporter. nih.gov

The reaction between myoglobin and lipid hydroperoxides, such as 13(S)-hydroperoxy-9,11(cis,trans)-octadecadienoic acid (HPODE), has been studied in detail. Metmyoglobin, the ferric form of myoglobin, catalyzes the decomposition of HPODE. researchgate.netnih.govnih.gov This reaction results in the depletion of the peroxide, oxygen, and conjugated diene, along with the transient formation of ferryl myoglobin. researchgate.netnih.govnih.gov The stoichiometry of this reaction has been determined to be 2:1:1 for peroxide to oxygen to conjugated diene. researchgate.netnih.gov A proposed mechanism involves HPODE reacting with both ferric and ferryl myoglobin in a redox cycle, which produces both peroxyl and alkoxyl radicals. researchgate.netnih.gov

The interaction between myoglobin and long-chain free fatty acids at physiological pH can lead to the reversible formation of a low-spin iron(III) myoglobin species known as hemichrome. nih.gov This hemichrome form is considered a poor initiator of lipid oxidation, as the coordination of the distal histidine to the heme iron likely restricts the access of lipid hydroperoxides to the catalytic iron center. nih.gov

Tissue-Specific Roles (e.g., Epidermal Barrier Formation, Airway Smooth Muscles)

Octadienoic acids and their metabolites play distinct and significant roles in a tissue-specific manner, particularly in the formation of the epidermal barrier and the function of airway smooth muscles.

Epidermal Barrier Formation

The skin's epidermal barrier is crucial for preventing water loss and protecting against external insults. Lipids, including derivatives of linoleic acid, are essential components of this barrier. However, certain this compound metabolites can have a disruptive effect. Specifically, 9-hydroxy-10E,12Z-octadecadienoic acid (9-HODE) has been shown to disrupt the epidermal barrier function in human keratinocytes. nih.gov This highlights the specific roles that different isomers of hydroxyoctadecadienoic acid play in maintaining skin homeostasis.

Airway Smooth Muscles

In the respiratory system, metabolites of linoleic acid produced by tracheal epithelial cells can modulate the function of airway smooth muscle. Cultured guinea pig tracheal epithelial cells convert linoleic acid into 9-hydroxy-octadecadienoic acid (9-HODE) and, to a lesser extent, 13-hydroxy-octadecadienoic acid (13-HODE). These metabolites have been shown to have direct effects on the contractility of tracheal rings. Specifically, 13-HODE was found to increase the maximal contraction of tracheal rings in response to histamine, while 9-HODE had no such effect. This suggests that locally produced this compound derivatives can act as signaling molecules that regulate airway smooth muscle tone, which has implications for airway hyperresponsiveness.

The following table summarizes the tissue-specific roles of different this compound derivatives:

| Compound | Tissue | Role | Effect |

|---|---|---|---|

| 9-hydroxy-10E,12Z-octadecadienoic acid | Epidermis | Barrier Function | Disrupts the epidermal barrier in human keratinocytes. nih.gov |

| 13-hydroxy-octadecadienoic acid | Airway Smooth Muscle | Muscle Contraction | Increases maximal contraction of tracheal rings to histamine. |

| 9-hydroxy-octadecadienoic acid | Airway Smooth Muscle | Muscle Contraction | No effect on maximal contraction of tracheal rings to histamine. |

Advanced Analytical and Spectroscopic Techniques for Octadienoic Acid Research

Chromatographic Methods for Isomer Separation and Quantification

Chromatography is a fundamental tool in the analysis of octadienoic acid isomers. The ability to separate these closely related compounds is essential for accurate quantification and further characterization.

Gas chromatography, particularly when coupled with mass spectrometry, is a powerful technique for the analysis of volatile or semi-volatile compounds like this compound. For successful GC analysis, this compound and its derivatives are often converted into more volatile forms through derivatization. A common method involves converting the carboxylic acid group to its trimethylsilyl ester. nih.gov This process enhances the thermal stability and chromatographic behavior of the compound.

In GC-MS analysis, the gas chromatograph separates the different components of a mixture, and the mass spectrometer provides information about the mass-to-charge ratio of the fragmented ions, allowing for identification and quantification. Selected Ion Monitoring (SIM) mode in GC-MS can be employed for enhanced sensitivity and specificity, with limits of quantitation reported in the range of 250 ng/mL for similar dicarboxylic acids. nih.gov Recovery values from various matrices have been shown to be high, often ranging from 92.6% to 104.0%, demonstrating the accuracy of the method. nih.gov

Table 1: GC-MS Performance Metrics for Dicarboxylic Acid Analysis

| Parameter | Value | Reference |

|---|---|---|

| Limit of Quantitation | 250 ng/mL | nih.gov |

| Linearity (Correlation Coefficient) | 0.998 | nih.gov |

| Within-Day Accuracy | 94.5% to 102.4% | nih.gov |

| Between-Day Accuracy | 97.5% to 105.8% | nih.gov |

| Within-Day Precision | <5% | nih.gov |

| Between-Day Precision | <7% | nih.gov |

| Recovery | 92.6% to 104.0% | nih.gov |

High-performance liquid chromatography is a versatile technique for the separation of non-volatile compounds like this compound. Normal-phase HPLC has been successfully used for the simultaneous determination of various hydroxyoctadecadienoic acid isomers. cabidigitallibrary.org This method has demonstrated good linearity within concentration ranges of 0.25 to 20.0 μg/mL, with detection limits as low as 0.035 μg/g. cabidigitallibrary.org

A particularly effective variation for separating unsaturated fatty acid isomers is silver-ion high-performance liquid chromatography (Ag+-HPLC). oup.com This technique utilizes a stationary phase impregnated with silver ions, which interact with the π-electrons of the double bonds in the fatty acid chains. This interaction leads to the separation of isomers based on the number, position, and geometry of their double bonds. oup.comnih.gov In Ag+-HPLC, the general elution order for geometric isomers is trans,trans < cis/trans < cis,cis. oup.com The use of a mobile phase such as hexane/acetonitrile allows for the effective resolution of both geometric and positional isomers of conjugated octadecadienoic acids. oup.com

Table 2: HPLC Performance for Hydroxyoctadecadienoic Acid Isomers

| Isomer | Linearity Range (μg/mL) | R² | LOD (μg/g) | LOQ (μg/g) | Average Recovery (%) |

|---|---|---|---|---|---|

| 13-Z,E-HODE | 0.5-20.0 | 0.9994 | 0.075 | 0.25 | 89.03 |

| 13-E,E-HODE | 0.25-10.0 | 0.9992 | 0.035 | 0.12 | 89.03 |

| 9-Z,E-HODE | 0.75-12.5 | 0.9992 | 0.090 | 0.32 | 89.33 |

| 9-E,E-HODE | 0.5-7.5 | 0.9996 | 0.060 | 0.20 | 87.93 |

Thin-layer chromatography is a simple, cost-effective, and rapid method for the separation of lipids. nih.govyoutube.com In the context of this compound, TLC can be used to separate different lipid classes and to get a preliminary idea of the composition of a sample. aocs.orgresearchgate.net For the separation of neutral lipids, a common mobile phase consists of a mixture of petroleum ether, diethyl ether, and acetic acid. rockefeller.edu

Silver-ion thin-layer chromatography (Ag+-TLC) is an extension of this technique that incorporates silver nitrate into the silica gel stationary phase. aocs.org This allows for the separation of unsaturated compounds based on the number and configuration of their double bonds, similar to silver-ion HPLC. aocs.org The separated compounds on the TLC plate can be visualized using various reagents, such as iodine vapor or phosphomolybdic acid spray, followed by heating. rockefeller.eduaocs.org For quantitative analysis, scanning densitometry can be employed to measure the intensity of the spots. aocs.org

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound isomers, providing detailed information about their molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules, including the position and stereochemistry of double bonds in this compound. Both ¹H NMR and ¹³C NMR are utilized to provide a complete picture of the molecule's connectivity and geometry. researchgate.net

In the ¹H NMR spectrum of (9Z,12Z)-octadeca-9,12-dienoic acid, characteristic signals include those for the terminal methyl protons, methylene (B1212753) protons, and the olefinic protons of the double bonds. chemsociety.org.ng The chemical shifts and coupling constants of the olefinic protons are particularly informative for determining the cis or trans configuration of the double bonds. ¹³C NMR provides information on the different carbon environments within the molecule, including the carbonyl carbon of the carboxylic acid, the sp² hybridized carbons of the double bonds, and the sp³ hybridized carbons of the aliphatic chain. researchgate.netspectrabase.com

Liquid chromatography-mass spectrometry combines the separation power of HPLC with the sensitive detection and identification capabilities of mass spectrometry. This technique is highly effective for the analysis of this compound and its derivatives in complex biological matrices. tandfonline.com Ultra-performance liquid chromatography (UPLC) coupled with time-of-flight mass spectrometry (TOF-MS) has been used for the comparative analysis of oxo-octadecadienoic acids. tandfonline.com

LC-MS/MS, or tandem mass spectrometry, provides even greater specificity and structural information. mdpi.com In this technique, a precursor ion is selected and fragmented, and the resulting product ions are analyzed. This fragmentation pattern can be used to identify the specific isomer of this compound. For instance, LC-MS/MS methods have been developed for the quantification of various linoleic acid-derived oxidative metabolites, including 9-oxo-(10E,12Z)-octadecadienoic acid. mdpi.com The use of multiple reaction monitoring (MRM) mode can enhance the sensitivity and selectivity of the analysis. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the quantitative analysis of this compound, particularly for isomers containing conjugated double bonds. The principle of UV-Vis spectroscopy lies in the absorption of ultraviolet or visible light by molecules, which promotes electrons from a ground state to a higher energy excited state. In octadienoic acids, the primary chromophores responsible for UV absorption are the carbon-carbon double bonds (C=C) and the carboxyl group (-COOH).

The conjugated diene system present in many this compound isomers gives rise to strong absorption in the UV region, typically between 230-280 nm, resulting from π → π* electronic transitions. The exact wavelength of maximum absorbance (λmax) is sensitive to the specific geometry (cis/trans configuration) of the conjugated system. Non-conjugated dienes absorb at shorter wavelengths, generally below 200 nm, which are more difficult to measure. The carboxyl group also exhibits a weak absorption band due to an n → π* transition, which can be observed in the UV region. agriculturejournals.cz For instance, the carboxyl groups of organic acids generally show responses in the UV region with peaks around 202 and 230 nm. agriculturejournals.cz

However, the UV absorption spectra of fatty acids can be significantly influenced by the presence of impurities, even in samples with high purity (>99.0%). nih.gov These impurities can contribute markedly to UV absorption, potentially leading to inaccurate quantitative analysis if not properly accounted for. nih.gov Therefore, careful sample purification is crucial for obtaining reliable UV-Vis spectral data for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy